![molecular formula C28H44O2 B196370 1beta-HydroxyVitaminD2 CAS No. 127516-23-8](/img/structure/B196370.png)
1beta-HydroxyVitaminD2
Overview
Description
1beta-HydroxyVitaminD2, also known as Doxercalciferol, is a synthetic prodrug of the active 1,25-dihydroxy vitamin D2 . It is used to suppress the synthesis and secretion of parathyroid hormone in secondary hyperparathyroidism . It is effective in stimulating bone growth and, in combination therapy with angiotensin receptor blockers, ameliorates albuminuria and glomerulosclerosis associated with diabetic nephropathy .
Molecular Structure Analysis
The molecular formula of 1beta-HydroxyVitaminD2 is C28H44O2 . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .Scientific Research Applications
Pharmaceutical Analysis
Impurity of Doxercalciferol, also known as 1beta-HydroxyVitaminD2, is used in the pharmaceutical industry for the analysis of injectable formulations containing Doxercalciferol . It is used as a standard in solid-phase extraction (SPE) studies for enhanced sensitivity and accuracy . This method is shown to be stability-indicating and free from interferences from any of the formulation excipients and potential degradation products and impurities .
Treatment of Chronic Kidney Disease
Doxercalciferol, a synthetic analogue of vitamin D, is used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity of Doxercalciferol, 1beta-HydroxyVitaminD2, is considered to be an active analogue of Doxercalciferol and can be quantified using the current method .
Production of Doxercalciferol
1beta-HydroxyVitaminD2 is a degradation product of Doxercalciferol. A new process for the production of Doxercalciferol from ergocalciferol was developed using a continuous photoisomerization of a known vitamin D intermediate as the key step . This method circumvents the limitations of batch photoisomerization processes .
4. Role in Insulin Resistance and Diabetes Vitamin D, including its active form 1,25-dihydroxyvitamin D (which 1beta-HydroxyVitaminD2 is a part of), plays a critical role in the pathogenesis of inflammation, insulin resistance, and obesity . Various pathways suggest that vitamin D directly improves insulin sensitivity and secretion .
5. Role in Metabolic Syndrome and Cardiovascular Disease Many studies have demonstrated an inverse relationship between vitamin D concentrations and pro-inflammatory markers, insulin resistance, glucose intolerance, metabolic syndrome, obesity, and cardiovascular disease . It is interesting to note that several long-term studies also revealed an inverse correlation between vitamin D levels and the occurrence of diabetes mellitus .
6. Clinical Diagnosis and Management of Renal Disease and Sarcoidosis Measurement of 1,25-dihydroxyvitamin D in serum, which includes 1beta-HydroxyVitaminD2, can aid in clinical diagnosis and/or management of renal disease, sarcoidosis, and rare inherited diseases .
Mechanism of Action
Target of Action
The primary target of the Impurity of Doxercalciferol, also known as 1beta-HydroxyVitaminD2, is the Vitamin D receptor (VDR) . The VDR is a nuclear receptor that, when activated, regulates the expression of genes involved in a variety of biological processes, including calcium homeostasis and immune response .
Mode of Action
The Impurity of Doxercalciferol interacts with its target, the VDR, by binding to it . This binding initiates a series of events leading to the transcription of genes that are responsive to Vitamin D . The activated VDR can then modulate the transcription of these genes, leading to changes in cellular function .
Biochemical Pathways
The Impurity of Doxercalciferol, like Doxercalciferol, is involved in the Vitamin D metabolic pathway . It undergoes metabolic activation in vivo to form a biologically active form of Vitamin D2 . This active form can then regulate the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and other processes related to calcium homeostasis .
Pharmacokinetics
It is known that doxercalciferol, the parent compound, undergoes 25-hydroxylation in the liver to become the active form, without the involvement of kidneys . It is likely that the Impurity of Doxercalciferol follows a similar metabolic pathway .
Result of Action
The result of the action of the Impurity of Doxercalciferol is the regulation of calcium homeostasis in the body . By activating the VDR and modulating the transcription of Vitamin D-responsive genes, it can influence the absorption and reabsorption of calcium in the intestines and kidneys, respectively . This can have significant effects on bone health and other biological processes .
Action Environment
The action of the Impurity of Doxercalciferol, like that of Vitamin D, can be influenced by various environmental factors. For example, the synthesis of Vitamin D in the skin is dependent on exposure to sunlight . Therefore, factors such as geographical location, season, and time of day can influence the levels of Vitamin D and its analogs in the body . Additionally, dietary intake of Vitamin D can also play a role .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Impurity of Doxercalciferol | |
CAS RN |
127516-23-8 | |
Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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